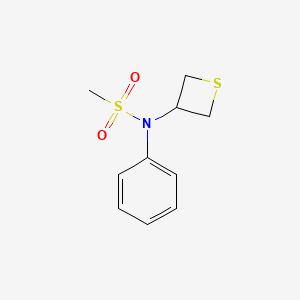![molecular formula C17H17NO5S B4238301 dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate](/img/structure/B4238301.png)
dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate, also known as DTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPA is a derivative of terephthalic acid and has a unique molecular structure that makes it suitable for use in different research areas.
Mechanism of Action
The mechanism of action of dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate is based on its ability to bind to metal ions and form stable complexes. This compound has a high affinity for metal ions such as copper, zinc, and iron, which makes it suitable for use in metal chelation therapy. This compound forms stable complexes with metal ions, which can be excreted from the body through urine.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. This compound has been shown to have a high binding affinity for metal ions, which makes it suitable for use in metal chelation therapy. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate in laboratory experiments include its high purity, low toxicity, and ability to form stable complexes with metal ions. The limitations of using this compound in laboratory experiments include its cost and the need for specialized equipment for its synthesis and characterization.
Future Directions
There are several future directions for the use of dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate in scientific research. One potential application is in the development of new metal chelation therapies for the treatment of metal toxicity. Another potential application is in the development of new fluorescent sensors for the detection of metal ions in biological and environmental samples. Additionally, this compound could be used as a building block for the synthesis of advanced materials with unique properties. Further research is needed to explore these potential applications and to optimize the synthesis and characterization of this compound.
Scientific Research Applications
Dimethyl 2-{[3-(2-thienyl)propanoyl]amino}terephthalate has been extensively studied for its potential applications in various fields, including drug delivery, fluorescent sensors, and material science. In drug delivery, this compound has been used as a ligand for the targeted delivery of anticancer drugs to cancer cells. This compound has also been used as a fluorescent sensor for the detection of metal ions in biological and environmental samples. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and other advanced materials.
Properties
IUPAC Name |
dimethyl 2-(3-thiophen-2-ylpropanoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-16(20)11-5-7-13(17(21)23-2)14(10-11)18-15(19)8-6-12-4-3-9-24-12/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSMVSMJDHKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)

![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B4238270.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
![N-[2-(benzyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4238311.png)
